molecular formula C29H44O3 B611643 Vatiquinone CAS No. 1213269-98-7

Vatiquinone

货号: B611643
CAS 编号: 1213269-98-7
分子量: 440.7 g/mol
InChI 键: LNOVHERIIMJMDG-XZXLULOTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Structural Characteristics Governing Reactivity

Vatiquinone’s structure combines a redox-active quinone moiety with a deuterated farnesyl side chain, enhancing stability and bioavailability . Key features include:

  • Quinone nucleus : Enables electron transfer in redox reactions.

  • Deuterated side chain : Reduces metabolic degradation (C–D bonds resist cytochrome P450 oxidation) .

  • Stereochemistry : Absolute configuration at C2 influences enzyme binding (e.g., 15-lipoxygenase inhibition) .

Synthetic Reactions and Deuterium Incorporation

This compound’s synthesis involves deuterated intermediates to optimize pharmacokinetics. Critical steps include:

Table 1: Key Synthetic Reactions for Deuterated this compound

StepReagents/ConditionsPurpose
1Pyrrolidine, Zn/HClReduction of ketone to alcohol
2FeCl₃ or CANOxidation to quinone
3Sodium dithioniteReduction to hydroquinone intermediate
4Chiral HPLCSeparation of R-enantiomer (active form)
5BF₃·OEt₂, acetic acidFries rearrangement for acetyl group migration

Deuterium (>95% incorporation) is introduced via deuterated reagents (e.g., acetone-d₆, ethyl acetoacetate-d₅) .

Redox Reactions and Antioxidant Mechanisms

This compound’s quinone group undergoes reversible reduction, critical for its antioxidant activity:

Ferroptosis Inhibition

  • Mechanism : Inhibits 15-lipoxygenase (15-LO), blocking lipid peroxidation .

  • Key Reaction :

    15 LO Lipid H Lipid OOH pro ferroptotic This compound inhibits with IC 100 nM 4 .\text{15 LO Lipid H Lipid OOH pro ferroptotic }\quad \text{this compound inhibits with IC 100 nM 4 }.

Glutathione Modulation

  • Restores glutathione (GSH) levels by preventing oxidation to GSSG .

  • Effect : Increases GSH/GSSG ratio by 2.5-fold in Friedreich’s ataxia models .

Enzymatic Interactions and Metabolism

This compound is metabolized primarily by CYP3A4, with minor contributions from CYP1A2 :

Table 2: Pharmacokinetic Interactions with CYP Modulators

CYP3A4 ModulatorEffect on this compound Exposure (AUC)Clinical Relevance
Itraconazole (inhibitor)↑ 290%Requires dose adjustment
Rifampin (inducer)↓ 54%Monitor efficacy
  • Half-life : ~10–12 hours (unaffected by CYP modulators) .

In Vitro Reactivity with Toxins

This compound’s efficacy varies by stressor type, highlighting reaction specificity:

Table 3: Cell Viability Rescue in Stress Models

StressorMechanismThis compound Efficacy
RSL3GPX4 inhibition → Ferroptosis100% rescue at 500 nM
BSO/Fe(III)Glutathione depletion → Ferroptosis85% rescue at 500 nM
ParaquatROS via mitochondrial CINo effect
  • Paraquat resistance : Confirms this compound’s specificity to ferroptosis pathways .

Photochemical Degradation

This compound is photolabile, requiring storage in amber vials. Degradation pathways include:

  • Quinone → Hydroquinone : Reversible under reducing conditions .

  • Side-chain oxidation : Limited due to deuterium stabilization .

科学研究应用

Friedreich's Ataxia

The most prominent application of vatiquinone is in the treatment of Friedreich's Ataxia. Recent clinical trials have provided substantial evidence regarding its efficacy and safety:

  • MOVE-FA Study : This phase 3 trial involved 146 patients aged 7 to 21 years and assessed the impact of this compound on disease progression as measured by the modified Friedreich Ataxia Rating Scale (mFARS). While the primary endpoint did not reach statistical significance (p=0.14), significant benefits were observed in key secondary endpoints, including upright stability (p=0.021) and fatigue measures (p=0.025)【1】【4】.
  • Long-Term Effects : Subsequent long-term studies demonstrated that this compound treatment over 144 weeks resulted in a statistically significant 3.7-point improvement on the mFARS compared to untreated individuals, indicating a 50% slowing in disease progression【5】【9】.

Preclinical Studies

In preclinical models, this compound has shown promise in mitigating oxidative stress-induced cell death. For instance:

  • Cell Culture Studies : this compound was effective in preventing cell death induced by specific oxidative stressors like RSL3 and BSO/iron but did not show benefits against paraquat-induced cell death【2】.
  • Mouse Models : In models simulating GPX4 deficiency and Leigh syndrome, this compound did not significantly affect survival but suggested a potential reduction in seizure risk【2】.

Summary of Clinical Findings

Study NamePopulationDurationPrimary EndpointKey Findings
MOVE-FA146 patients (7-21 years)72 weeksChange in mFARSNo significance (p=0.14), but benefits in upright stability (p=0.021)
Long-Term ExtensionSame cohort144 weeksChange in mFARS vs historical cohortSignificant improvement (3.7 points), indicating 50% slowing of disease progression

Future Prospects

PTC Therapeutics plans to submit a New Drug Application (NDA) for this compound based on the positive results from these studies, with discussions ongoing with regulatory bodies such as the FDA and EMA regarding potential approval【4】【9】. The ongoing research aims to further elucidate the drug's mechanisms and expand its applications beyond Friedreich's Ataxia, potentially exploring other neurodegenerative conditions characterized by oxidative stress.

生物活性

Vatiquinone, a small molecule inhibitor of 15-lipoxygenase (15-LO), is under investigation for its therapeutic potential in treating various mitochondrial diseases, particularly Friedreich's ataxia (FA). This article delves into the biological activity of this compound, summarizing its mechanisms of action, clinical trial outcomes, and preclinical findings.

This compound acts primarily by inhibiting 15-LO, an enzyme that plays a crucial role in lipid metabolism and oxidative stress pathways. By inhibiting this enzyme, this compound reduces the production of reactive oxygen species (ROS) and lipid peroxidation, which are implicated in ferroptosis—a form of regulated cell death associated with neurodegenerative diseases. The compound is designed to cross the blood-brain barrier, allowing it to exert its effects on neuronal cells.

Key Mechanisms:

  • Inhibition of 15-LO : Reduces oxidative stress and lipid peroxidation.
  • Prevention of Ferroptosis : Protects neurons from oxidative damage and cell death.
  • Increase in Glutathione (GSH) : Clinical studies have shown that this compound increases GSH levels, improving the antioxidant capacity of cells.

Clinical Findings

This compound has been evaluated in several clinical trials, particularly focusing on its efficacy in patients with FA. The MOVE-FA trial is one of the most significant studies conducted to assess its impact on disease progression.

MOVE-FA Trial Results

  • Participants : 146 pediatric and adult patients with FA.
  • Duration : 72 weeks.
  • Primary Endpoint : Change in the modified Friedreich Ataxia Rating Scale (mFARS).
  • Outcomes :
    • Failed to meet the primary endpoint but showed a 75% slowing of disease progression as measured by secondary outcomes.
    • Significant improvements were observed in specific subscales such as bulbar function and upright stability.
    • Well-tolerated with no dose-limiting toxicities reported .

Preclinical Studies

Preclinical studies have further elucidated the potential benefits of this compound. Research involving animal models has demonstrated varying degrees of efficacy.

Efficacy in Animal Models

  • Mouse Models Used :
    • Tamoxifen-induced GPX4 deficiency model.
    • Ndufs4 knockout model for Leigh syndrome.
  • Findings :
    • This compound significantly prevented cell death induced by specific oxidative stressors (RSL3 and BSO/iron).
    • No significant impact on disease onset or progression was noted in vivo; however, there was some evidence suggesting a reduction in seizure risk .

Summary Table of Clinical Trials

Trial NameDisease TargetPrimary EndpointOutcomeNotes
MOVE-FAFriedreich AtaxiaChange in mFARS scoreFailed primary endpoint but showed significant benefits in secondary measuresWell-tolerated; 75% slowing in disease progression
MIT-EMitochondrial EpilepsyReduction in observable motor seizuresFailed primary endpoint but reduced status epilepticusEvidence of treatment effect noted

属性

IUPAC Name

2-[(3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trienyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h12,14,16,32H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOVHERIIMJMDG-XZXLULOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153231
Record name Vatiquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213269-98-7
Record name Vatiquinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vatiquinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11917
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vatiquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VATIQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O85FK9I0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of vatiquinone, and how does it exert its therapeutic effects?

A1: this compound functions as a potent inhibitor of 15-lipoxygenase (15-LO) . 15-LO is an enzyme involved in the production of lipid peroxides, which are implicated in ferroptosis, a form of iron-dependent regulated cell death. By inhibiting 15-LO, this compound can prevent the accumulation of lipid peroxides and subsequent ferroptosis, leading to neuroprotective effects . This mechanism is particularly relevant in the context of mitochondrial diseases, where oxidative stress and dysregulation of energy metabolism are prominent features.

Q2: What is the evidence for the clinical efficacy of this compound in treating Friedreich ataxia?

A4: A systematic review of therapeutic interventions for Friedreich ataxia highlighted this compound as a potential treatment option . Patients treated with this compound demonstrated significant improvements in their scores on the Friedreich Ataxia Rating Scale-neurological (FARS-neuro) after 24 months compared to the expected natural disease progression . This suggests that this compound might offer clinical benefits in managing Friedreich ataxia, although further research is necessary to confirm these findings and determine long-term efficacy.

Q3: Has this compound shown promise in treating other conditions besides Friedreich ataxia?

A5: this compound is currently under investigation for its potential in treating a range of conditions characterized by high levels of oxidative stress and impaired energy metabolism, including mitochondrial diseases . Notably, this compound has demonstrated efficacy in reducing seizure frequency and associated morbidity in children diagnosed with pontocerebellar hypoplasia type 6, a specific mitochondrial disorder associated with epilepsy . This suggests a broader therapeutic potential for this compound beyond Friedreich ataxia.

  1. [1] Absorption, distribution, metabolism and excretion of 14C-vatiquinone in rats, dogs, and human subjects:
  2. [2] Clinical Drug‐Drug Interaction Between this compound, a 15‐Lipoxygenase Inhibitor, and Rosuvastatin, a Breast Cancer Resistance Protein Substrate:
  3. [3] Clinical evidence of interventions assessed in Friedreich ataxia: a systematic review:
  4. [4] Quinones as Neuroprotective Agents:
  5. [5] Targeting ferroptosis: A novel therapeutic strategy for the treatment of mitochondrial disease-related epilepsy:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。